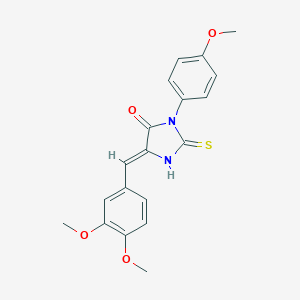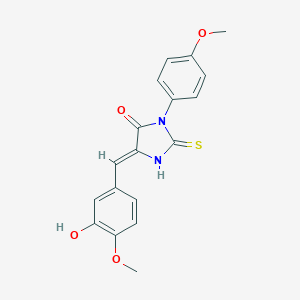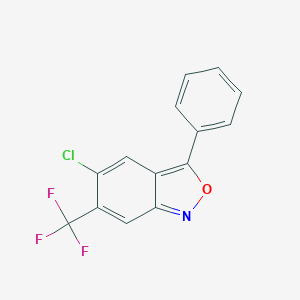
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is complex and involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are involved in the progression of various diseases. By inhibiting the activity of these enzymes, 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole are still being studied. However, it has been shown to have potent inhibitory effects on MAO and AChE, which are enzymes that play important roles in the regulation of neurotransmitters in the brain. This compound may also have other effects on the body, including anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole in lab experiments is its potent inhibitory effects on MAO and AChE. This compound may be useful in studying the role of these enzymes in various diseases and in developing new treatments for these diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole. One area of research that holds promise is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential of this compound as a tool for studying the role of MAO and AChE in various diseases, as well as its potential as an anti-inflammatory or antioxidant agent. Additionally, future research may focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-amino-5-chlorobenzoic acid with trifluoromethyl ketone and phenyl isocyanate. The resulting product is then treated with sodium hydroxide to produce the final compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential target for drug development.
Eigenschaften
Produktname |
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole |
|---|---|
Molekularformel |
C14H7ClF3NO |
Molekulargewicht |
297.66 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
KHHBKIZGQPRRPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)

![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)

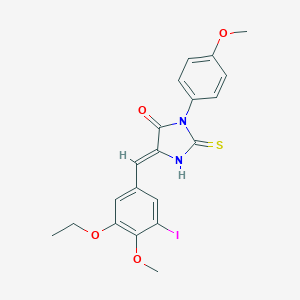
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
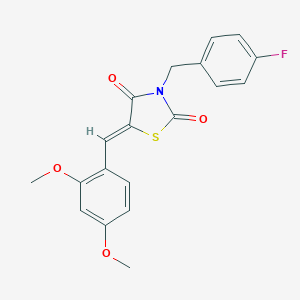
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
